molecular formula C20H18F2N4O2 B10893951 N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10893951
M. Wt: 384.4 g/mol
InChI Key: RYIYOKSBCNYVHV-UHFFFAOYSA-N
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Description

1-[2-(3-FLUORO-4-METHYLANILINO)-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with fluorinated aniline and methylphenyl groups

Preparation Methods

The synthesis of 1-[2-(3-FLUORO-4-METHYLANILINO)-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylaniline and 3-fluoro-4-methylphenylhydrazine.

    Formation of Pyrazole Ring: The hydrazine derivative undergoes cyclization with a suitable diketone to form the pyrazole ring.

    Amide Formation: The pyrazole intermediate is then reacted with an acylating agent to introduce the carboxamide group.

    Final Coupling: The final step involves coupling the fluorinated aniline with the pyrazole carboxamide under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

1-[2-(3-FLUORO-4-METHYLANILINO)-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted derivatives.

Scientific Research Applications

1-[2-(3-FLUORO-4-METHYLANILINO)-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-[2-(3-FLUORO-4-METHYLANILINO)-2-OXOETHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact

Properties

Molecular Formula

C20H18F2N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H18F2N4O2/c1-12-3-5-14(9-16(12)21)23-19(27)11-26-8-7-18(25-26)20(28)24-15-6-4-13(2)17(22)10-15/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

RYIYOKSBCNYVHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C)F)F

Origin of Product

United States

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